REACTION_SMILES
|
[O:18]=[CH:19][N:20]([CH3:21])[CH3:22].[OH:1][c:2]1[n:3][cH:4][c:5]([I:12])[cH:6][c:7]1[C:8]([F:9])([F:10])[F:11].[P:13]([Cl:14])([Cl:15])([Cl:16])=[O:17]>>[c:2]1([Cl:15])[n:3][cH:4][c:5]([I:12])[cH:6][c:7]1[C:8]([F:9])([F:10])[F:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1ncc(I)cc1C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
FC(F)(F)c1cc(I)cnc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |